![molecular formula C19H38N2OSi B12629508 1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- CAS No. 919124-00-8](/img/structure/B12629508.png)
1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- is a compound belonging to the pyrazole family, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve heating or the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts and specific conditions such as temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups .
Scientific Research Applications
1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3-methyl-: A simpler pyrazole derivative with a methyl group instead of the hexyl and tris(1-methylethyl)silyl groups.
1H-Pyrazole, 1,3,5-trimethyl-: Another pyrazole derivative with three methyl groups, differing in its substitution pattern.
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-: A pyrazole compound with two tert-butyl groups, providing different steric and electronic properties.
Uniqueness
1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexyl group and the bulky tris(1-methylethyl)silyl group can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
919124-00-8 |
|---|---|
Molecular Formula |
C19H38N2OSi |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
(3-hexyl-1H-pyrazol-5-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H38N2OSi/c1-8-9-10-11-12-18-13-19(21-20-18)14-22-23(15(2)3,16(4)5)17(6)7/h13,15-17H,8-12,14H2,1-7H3,(H,20,21) |
InChI Key |
NXGRQIZFIXXSIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NNC(=C1)CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


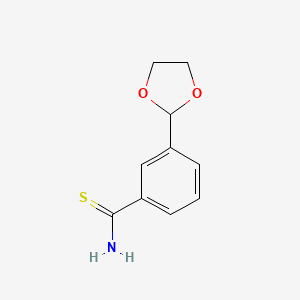
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
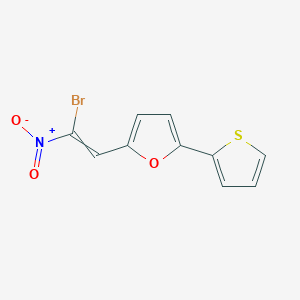
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
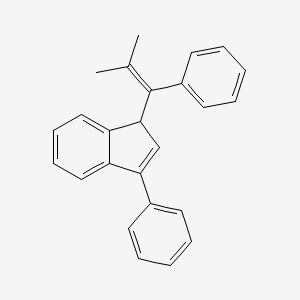
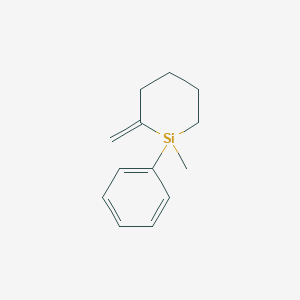


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
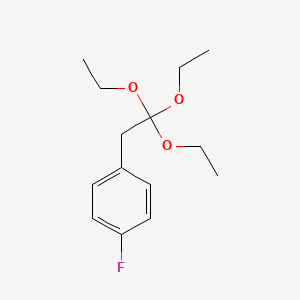

![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
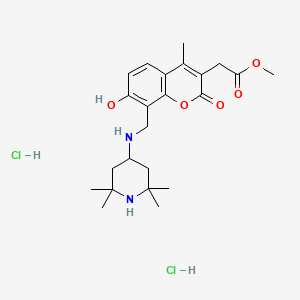
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
